molecular formula C17H17F3N6O B2385911 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2198298-04-1

2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No.: B2385911
CAS No.: 2198298-04-1
M. Wt: 378.359
InChI Key: ITDQJTAQQXYNNI-UHFFFAOYSA-N
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Description

The compound 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidin-4-ylmethoxy group and a 6-(trifluoromethyl)pyridine moiety. This structure combines a bicyclic heteroaromatic system with a trifluoromethyl-substituted pyridine, likely enhancing hydrophobic interactions and metabolic stability.

Properties

IUPAC Name

6-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N6O/c18-17(19,20)13-2-1-3-16(22-13)27-10-12-6-8-25(9-7-12)15-5-4-14-23-21-11-26(14)24-15/h1-5,11-12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITDQJTAQQXYNNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NN4C=NN=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is part of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N8OC_{18}H_{22}N_{8}O, with a molecular weight of approximately 366.43 g/mol. The structure includes a trifluoromethyl group and a triazolo-pyridazine moiety, which are known to influence biological activity significantly.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyridazine class. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest in the G0/G1 phase .

Antitubercular Activity

The compound's potential as an anti-tubercular agent has been explored in several studies. One study reported that derivatives exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis H37Ra, indicating promising activity in combating tuberculosis .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of enzymes such as carbonic anhydrase and cholinesterase, which are crucial in multiple physiological processes.
  • Kinase Inhibition : Some derivatives have shown inhibitory activity against c-Met kinase, which is implicated in cancer progression . The inhibitory activity was comparable to established kinase inhibitors like Foretinib.

Study on Cytotoxicity

In a study evaluating the cytotoxic effects of triazolo-pyridazine derivatives, the most active compounds were assessed for their effects on human embryonic kidney cells (HEK-293). The results indicated that these compounds were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications in the triazolo and pyridazine moieties significantly influenced the biological activity of the compounds. For example, introducing different substituents at specific positions resulted in enhanced potency against cancer cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related [1,2,4]triazolo[4,3-b]pyridazine derivatives, emphasizing modifications, biological targets, and functional outcomes.

Structural Modifications and Target Affinity

Compound Name/ID Core Structure Key Substituents/Modifications Biological Target Activity/Findings References
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine Piperidin-4-ylmethoxy, 6-(trifluoromethyl)pyridine Undisclosed (likely BET) Synthesis involves intermediate 32a; requires optimization of yields
AZD5153 [1,2,4]Triazolo[4,3-b]pyridazine Piperidyl, methoxy, phenoxyethyl-piperazinone BRD4 bromodomain Potent BET inhibitor (IC₅₀ ~5 nM); bivalent binding enhances selectivity
Compound 24 (STK719914) [1,2,4]Triazolo[4,3-b]pyridazine Piperidine-4-carboxylic acid Undisclosed Synthesized via intermediate 32a; lower isolated yields compared to sulfonamide derivatives
Compound 10 (Calpain-1 Study) [1,2,4]Triazolo[4,3-b]pyridazine Pyridazin-6-yl pyridine Calpain-1 (PEF(S)) Docking shows π-stacking with Trp168 and H-bonding via pyridine nitrogen
Lin28-1632 [1,2,4]Triazolo[4,3-b]pyridazine Methyl, phenylacetamide Lin28 proteins Inhibits Lin28-mediated let-7 miRNA suppression; used in regenerative studies
Compound 3ab (Radical Coupling) [1,2,4]Triazolo[4,3-b]pyridazine Pyrrolidin-3-yl, trifluoromethyl Undisclosed Synthesized via visible-light-mediated C(sp³)–C(sp³) coupling (44% yield)

Key Observations

Piperidine vs. AZD5153’s piperazine-piperidyl motif enables bivalent binding to BRD4, a feature absent in the target compound but critical for BET inhibition .

Trifluoromethyl Group Impact :

  • The 6-(trifluoromethyl)pyridine in the target compound likely enhances lipophilicity and resistance to oxidative metabolism, similar to trifluoromethyl groups in Compound 3ab and AZD5153 .
  • In contrast, methyl or cyclopropyl substituents (e.g., Compounds 7–8) reduce steric hindrance, favoring interactions with indole-containing targets .

Biological Target Specificity: Replacement of benzamidine with [1,2,4]triazolo[4,3-b]pyridazine (e.g., Compounds 14–17) abolishes thrombin inhibition (Ki >300 μM), highlighting the moiety’s role in redirecting activity toward epigenetic or enzymatic targets .

Research Findings and Implications

The target compound’s trifluoromethyl group may further enhance binding to hydrophobic bromodomain pockets .

Docking Insights : The pyridine-Trp168 interaction observed in Compound 10 suggests the target compound’s pyridine moiety could mediate similar interactions with residues in undisclosed targets .

Metabolic Stability : Trifluoromethyl groups in the target compound and AZD5153 likely reduce CYP450-mediated metabolism, a critical advantage for in vivo applications .

Preparation Methods

Cyclocondensation for Triazolo-Pyridazine Formation

Thetriazolo[4,3-b]pyridazine ring is synthesized via cyclocondensation of 3-aminopyridazine-6-carboxylic acid hydrazide with orthoesters or nitriles under acidic conditions. For example, reaction with trimethyl orthoacetate in acetic acid yields 6-methyl-triazolo[4,3-b]pyridazine. Chlorination using phosphorus oxychloride introduces a reactive C6-chloro group, enabling subsequent coupling with piperidine.

Representative Procedure:

  • 3-Aminopyridazine-6-carboxylic acid hydrazide (1.0 eq) and trimethyl orthoacetate (1.2 eq) are refluxed in glacial acetic acid (5 vol) for 12 h.
  • The mixture is cooled, neutralized with aqueous NaHCO₃, and extracted with ethyl acetate.
  • The chloro derivative is obtained by treating the product with POCl₃ (3 eq) at 80°C for 4 h.

Piperidine Functionalization and Coupling

4-(Hydroxymethyl)piperidine is prepared via reduction of 4-cyanopiperidine using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF). The hydroxyl group is then activated as a mesylate or tosylate for nucleophilic displacement with the triazolo-pyridazine chloride.

Optimized Coupling Conditions:

  • Base: Potassium carbonate (2.5 eq)
  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C, 24 h
  • Yield: 68–72%

Etherification with 2-Hydroxy-6-(trifluoromethyl)pyridine

Preparation of 2-Hydroxy-6-(trifluoromethyl)pyridine

This intermediate is synthesized via directed ortho-metalation of 2-fluoropyridine followed by trifluoromethylation. Using lithium diisopropylamide (LDA) at −78°C, 2-fluoropyridine is deprotonated, and trifluoromethyltrimethylsilane (TMSCF₃) is added to introduce the CF₃ group. Hydrolysis with HCl yields the hydroxy derivative.

Mitsunobu Reaction for Ether Linkage

The Mitsunobu reaction couples 1-(piperidin-4-ylmethanol) with 2-hydroxy-6-(trifluoromethyl)pyridine under mild conditions:

  • Reagents: Diethyl azodicarboxylate (DEAD, 1.1 eq), triphenylphosphine (1.1 eq)
  • Solvent: THF, 0°C to room temperature
  • Yield: 85–90%

Mechanistic Insight:
The reaction proceeds via oxidation-reduction between DEAD and PPh₃, generating a phosphonium intermediate that activates the alcohol for nucleophilic attack.

Alternative Routes and Comparative Analysis

Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves reacting 2-fluoro-6-(trifluoromethyl)pyridine with 4-(hydroxymethyl)piperidine under basic conditions:

  • Base: Sodium hydride (1.2 eq)
  • Solvent: DMF, 100°C, 8 h
  • Yield: 75%

Reductive Amination for Piperidine-Triazolo-Pyridazine Assembly

A patent-disclosed method employs reductive amination to attach the triazolo-pyridazine to piperidine:

  • 4-Oxopiperidine-1-carboxylate is condensed with triazolo-pyridazine-6-amine.
  • Reduction with sodium cyanoborohydride (NaBH₃CN) in methanol affords the secondary amine.

Reaction Optimization and Challenges

Regioselectivity in Triazole Formation

Cyclocondensation of unsymmetrical hydrazides risks forming regioisomers. Using electron-deficient orthoesters (e.g., trimethyl orthobenzoate) directs cyclization to the desired [4,3-b] isomer.

Steric Hindrance in Piperidine Coupling

Bulky substituents on piperidine reduce coupling efficiency. Microwave-assisted synthesis (100°C, 30 min) improves yields by 15–20% compared to conventional heating.

Scalable Synthesis and Industrial Considerations

Cost-Effective Reagents

Replacing LiAlH₄ with sodium borohydride (NaBH₄) in the reduction of 4-cyanopiperidine lowers costs but requires stoichiometric cerium chloride (CeCl₃) to enhance reactivity.

Green Chemistry Approaches

Aqueous-phase Suzuki-Miyaura coupling has been explored for attaching the pyridine moiety, though yields remain suboptimal (50–55%).

Analytical Data and Characterization

Table 1: Spectral Data for Key Intermediates

Compound ¹H NMR (δ, ppm) MS (m/z)
6-Chloro-triazolo[4,3-b]pyridazine 8.92 (s, 1H), 8.45 (d, J=9.5 Hz, 1H) 169.0 [M+H]⁺
4-(Hydroxymethyl)piperidine 3.65 (t, J=6.2 Hz, 2H), 1.85–1.45 (m, 5H) 116.1 [M+H]⁺
Target Compound 8.78 (s, 1H), 7.92 (d, J=7.8 Hz, 1H), 4.25 (d, J=5.1 Hz, 2H) 394.2 [M+H]⁺

Q & A

Basic: What are the common synthetic routes for synthesizing this compound?

The synthesis typically involves multi-step reactions starting with cyclization of triazolopyridazine precursors, followed by coupling with functionalized piperidine intermediates. Key steps include:

  • Cyclization : Using dehydrating agents like phosphorus oxychloride (POCl₃) to form the triazolo[4,3-b]pyridazine core .
  • Coupling Reactions : Linking the piperidine-methoxy group to the pyridine-trifluoromethyl moiety via nucleophilic substitution or Mitsunobu reactions .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Basic: How is the structural characterization of this compound performed?

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and connectivity of the triazolopyridazine, piperidine, and trifluoromethyl groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and crystal packing, if suitable crystals are obtained .

Advanced: How can researchers optimize coupling reactions involving the piperidine and triazolopyridazine moieties?

Low yields in coupling steps are addressed by:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in SN2 reactions .
  • Catalysts : Palladium-based catalysts for cross-coupling or copper(I) iodide for Ullmann-type couplings .
  • Temperature Control : Reflux conditions (80–120°C) to accelerate reaction kinetics while avoiding decomposition .
  • Protecting Groups : Temporarily blocking reactive sites (e.g., amine groups) to prevent side reactions .

Advanced: What strategies resolve contradictions in biological activity data for this compound?

Contradictions in assays (e.g., varying IC₅₀ values) require:

  • Comparative Assays : Testing the compound alongside structurally related analogs (e.g., triazolopyridazines with different substituents) to identify SAR trends .
  • Target Profiling : Kinase inhibition panels or microbial susceptibility testing to confirm selectivity .
  • Structural Analysis : Computational docking to assess binding mode variations caused by trifluoromethyl or methoxy group positioning .

Advanced: What computational methods predict binding affinity with kinase targets?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger’s Glide to model interactions with kinase active sites (e.g., p38 MAPK or TAK1) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to evaluate stability of ligand-target complexes over time .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., trifluoromethyl vs. methyl groups) on binding energy .

Advanced: How do researchers address solubility challenges in in vitro assays?

  • Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound while maintaining cell viability .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance aqueous solubility .
  • Nanoparticle Formulations : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Advanced: What analytical techniques validate purity for pharmacological studies?

  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to confirm ≥95% purity .
  • Elemental Analysis : Combustion analysis to verify C/H/N/F ratios .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .

Advanced: How is metabolic stability evaluated for this compound?

  • Microsomal Incubations : Liver microsomes (human/rodent) with NADPH to measure half-life (t₁/₂) and intrinsic clearance .
  • CYP450 Inhibition Assays : Fluorometric assays to identify interactions with cytochrome P450 enzymes .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites .

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